Product packaging for 5-(4-Amidinophenoxy)pentanoic Acid(Cat. No.:)

5-(4-Amidinophenoxy)pentanoic Acid

Cat. No.: B13405982
M. Wt: 236.27 g/mol
InChI Key: KCOOTKKAGKEZKF-UHFFFAOYSA-N
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Description

5-(4-Amidinophenoxy)pentanoic Acid is a synthetic small molecule featuring a pentanoic acid linker terminated with a 4-amidinophenoxy group. The amidine group is a known key pharmacophore in many synthetic protease inhibitors, suggesting potential application as a building block in the development of enzyme inhibitors for biochemical research . The carboxylic acid terminus allows for further conjugation, such as the formation of amide bonds, making it a versatile intermediate for coupling to other molecules, surfaces, or solid supports . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult primary scientific literature for specific application protocols and to verify the compound's activity against their target of interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B13405982 5-(4-Amidinophenoxy)pentanoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-(4-carbamimidoylphenoxy)pentanoic acid

InChI

InChI=1S/C12H16N2O3/c13-12(14)9-4-6-10(7-5-9)17-8-2-1-3-11(15)16/h4-7H,1-3,8H2,(H3,13,14)(H,15,16)

InChI Key

KCOOTKKAGKEZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 4 Amidinophenoxy Pentanoic Acid

Strategies for the De Novo Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid

The de novo synthesis of this compound can be strategically approached through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of key intermediates, followed by their coupling and subsequent functional group transformations. A common strategy commences with the preparation of a protected phenolic precursor, which is then elaborated to the final product.

One of the most direct pathways begins with 4-cyanophenol. This starting material can be synthesized through various reported methods, including the reaction of 4-bromophenol (B116583) with copper(I) cyanide or the ammoxidation of p-cresol. numberanalytics.com Another route involves the reaction of p-hydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to yield 4-cyanophenol. google.com

The synthesis can proceed via two main sequences: either by forming the ether linkage first, followed by the conversion of the nitrile to the amidine, or by first preparing 4-hydroxybenzamidine and then alkylating the phenolic oxygen. The former approach is often preferred to avoid potential complications with the unprotected amidine group in the subsequent ether synthesis step.

A representative synthetic scheme is outlined below:

Step 1: Ether Formation

The synthesis initiates with the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.comyoutube.com In this step, 4-cyanophenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ester of a 5-halopentanoic acid, for instance, ethyl 5-bromopentanoate, via an SN2 reaction. wikipedia.org This reaction establishes the ether linkage and incorporates the five-carbon chain.

Interactive Table 1: Key Reactions in the De Novo Synthesis

StepReaction TypeStarting MaterialsReagentsProduct
1Williamson Ether Synthesis4-Cyanophenol, Ethyl 5-bromopentanoateBase (e.g., K₂CO₃, NaH)Ethyl 5-(4-cyanophenoxy)pentanoate
2Pinner ReactionEthyl 5-(4-cyanophenoxy)pentanoateHCl, Ethanol, Ammonia (B1221849)Ethyl 5-(4-amidinophenoxy)pentanoate hydrochloride
3HydrolysisEthyl 5-(4-amidinophenoxy)pentanoate hydrochlorideAcid or Base (e.g., HCl, NaOH)This compound

Step 2: Amidine Formation

With the ether linkage in place, the next crucial transformation is the conversion of the nitrile group of ethyl 5-(4-cyanophenoxy)pentanoate into an amidine. The Pinner reaction is a classic and effective method for this purpose. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction typically involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an intermediate imino ester hydrochloride, often referred to as a Pinner salt. wikipedia.org Subsequent treatment of this intermediate with ammonia leads to the formation of the desired amidine, in this case, ethyl 5-(4-amidinophenoxy)pentanoate, which is typically isolated as its hydrochloride salt. chemicalbook.com

Step 3: Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating the ethyl ester in the presence of an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, will cleave the ester bond to yield this compound. Subsequent neutralization, if basic hydrolysis is used, will provide the final product.

Targeted Chemical Modifications and Analog Generation from the this compound Scaffold

The this compound scaffold possesses several functional groups—the amidine, the carboxylic acid, and the aromatic ring—that are amenable to chemical modification, allowing for the generation of a wide array of analogs. These modifications are often guided by the principles of bioisosteric replacement to enhance desired properties. nih.govnih.govresearchgate.netnih.govu-tokyo.ac.jpdrughunter.comacs.orgnih.gov

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety is a prime target for derivatization.

Esterification: The carboxylic acid can be readily converted to various esters. fishersci.ca This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using coupling agents. These modifications can alter the compound's solubility and pharmacokinetic profile.

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. organic-chemistry.org A multitude of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate this transformation under mild conditions. nih.gov This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. mdpi.com

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres. nih.govresearchgate.netnih.govdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides. nih.govnih.gov These replacements can modulate the acidity and metabolic stability of the parent compound. For example, a tetrazole ring can be synthesized from a nitrile, which could be an alternative synthetic endpoint from the intermediate ethyl 5-(4-cyanophenoxy)pentanoate.

Modification of the Amidine Group:

The amidine group also offers opportunities for chemical modification.

N-Substitution: The nitrogen atoms of the amidine can be substituted with various alkyl or aryl groups. This can be achieved through multi-step synthetic sequences, for example, by using substituted amines in the final step of the Pinner reaction instead of ammonia. youtube.com

Bioisosteric Replacement: The amidine group itself can be replaced with other functional groups that can mimic its hydrogen bonding and basic properties. Examples of amidine bioisosteres include guanidines and other nitrogen-containing heterocycles. nih.govacs.org

Modification of the Aromatic Ring:

The aromatic ring can be substituted with various functional groups to probe the effects of electronics and sterics on the molecule's properties. This would typically be achieved by starting with an appropriately substituted 4-cyanophenol in the initial synthetic sequence.

Interactive Table 2: Potential Chemical Modifications of the this compound Scaffold

Functional GroupModification TypeExample Reagents/ReactionPotential New Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, EDC/HOBtAmide
Carboxylic AcidBioisosteric Replacement-Tetrazole, Hydroxamic Acid
AmidineN-SubstitutionSubstituted Amine in Pinner ReactionN-Substituted Amidine
AmidineBioisosteric Replacement-Guanidine, Heterocycles
Aromatic RingSubstitution-Halogens, Alkyl groups, etc. (from substituted starting material)

Metabolic Pathways and Biotransformation of Pentamidine Yielding 5 4 Amidinophenoxy Pentanoic Acid

Elucidation of Primary Metabolic Pathways of Pentamidine (B1679287) in Mammalian Systems

The primary metabolism of pentamidine has been extensively studied in mammalian systems, particularly in rats, to understand its biotransformation.

Identification of 5-(4-Amidinophenoxy)pentanoic Acid as a Key Primary Metabolite

Initial research identified five primary metabolites of pentamidine. Subsequent studies successfully synthesized and identified the remaining two, one of which was this compound. nih.govnih.gov This completed the characterization of the primary metabolic profile of pentamidine in rats. nih.govnih.gov The use of radiolabeled [14C]pentamidine in studies with rat liver microsomes confirmed that no other significant primary metabolites were formed. nih.govnih.gov

Role of Microsomal Enzyme Systems in the Formation of this compound

The formation of this compound and other primary metabolites from pentamidine is catalyzed by microsomal enzyme systems located in the liver. nih.govnih.gov Specifically, studies using rat liver microsomes have been instrumental in demonstrating the conversion of pentamidine to its various metabolites. nih.govnih.gov These enzyme systems are responsible for the initial oxidative and other phase I reactions that modify the parent pentamidine molecule.

Investigation of Secondary Metabolism and Conjugation of this compound

Following its formation, this compound undergoes further metabolic changes through secondary metabolism, primarily conjugation reactions.

Glucuronidation and Sulfation Pathways Affecting this compound

Studies using isolated, perfused rat livers with radiolabeled pentamidine have shown that this compound is one of the primary metabolites that undergoes secondary conjugation. nih.govnih.gov Treatment of liver samples with β-glucuronidase and sulfatase led to the reduction or disappearance of conjugated metabolite peaks in high-performance liquid chromatography (HPLC) analysis, with a corresponding increase in the peak for this compound. nih.govnih.gov This indicates that the compound is conjugated with both glucuronic acid and sulfate (B86663). nih.govnih.gov

Enzyme Systems Involved in Secondary Metabolism (e.g., UGT, SULT)

The conjugation reactions of glucuronidation and sulfation are catalyzed by specific enzyme families. UDP-glucuronosyltransferases (UGTs) are responsible for attaching glucuronic acid to substrates, while sulfotransferases (SULTs) catalyze the addition of a sulfonate group. nih.govnih.gov These phase II metabolizing enzymes are crucial for increasing the water solubility of metabolites, thereby facilitating their excretion. nih.gov While the specific UGT and SULT isoforms involved in the conjugation of this compound have not been fully delineated, these enzyme families are known to be responsible for such biotransformations. nih.govnih.gov

Influence of Cytochrome P450 Isoenzymes on Pentamidine and this compound Metabolic Profiles

The cytochrome P450 (CYP450) superfamily of enzymes plays a critical role in the phase I metabolism of a vast array of compounds. nih.govyoutube.com In vitro studies using human liver microsomes have investigated the inhibitory effects of pentamidine on various CYP450 isoenzymes. nih.gov The results showed that pentamidine has no or only minor inhibitory effects on the activity of CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4. nih.gov This suggests that pentamidine is unlikely to significantly affect the metabolism of other drugs that are substrates for these major hepatic CYP450 isoenzymes. nih.gov While the primary formation of this compound is a result of pentamidine metabolism, the influence of specific CYP450 isoenzymes on this particular conversion is an area for further detailed investigation.

Table 1: Key Enzymes in the Metabolism of Pentamidine and its Metabolites

Enzyme FamilySpecific Enzymes (Examples)Role in Metabolism
Cytochrome P450 (CYP) CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4Primary metabolism of Pentamidine
UDP-Glucuronosyltransferases (UGT) UGT1A1, UGT1A9, UGT2B7Secondary metabolism (Glucuronidation) of this compound
Sulfotransferases (SULT) SULT1A1, SULT1E1, SULT2A1Secondary metabolism (Sulfation) of this compound

Table 2: Summary of Metabolic Pathways

Metabolic StagePathwaySubstrateKey Product(s)
Primary Metabolism OxidationPentamidineThis compound
Secondary Metabolism GlucuronidationThis compoundThis compound Glucuronide
Secondary Metabolism SulfationThis compoundThis compound Sulfate

Characterization of Specific P450 Isoenzymes Modulating this compound Precursors

The biotransformation of the precursor compound, pentamidine, into its metabolite, this compound, is primarily facilitated by the cytochrome P450 (CYP450) enzyme system. nih.govunc.edu This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics, including many therapeutic agents. Research has identified specific isoenzymes within this system that are responsible for the metabolic conversion of pentamidine.

Studies utilizing human liver microsomes have pinpointed cytochrome P450 2C19 (CYP2C19) as a key enzyme in the metabolism of pentamidine. nih.govresearchgate.net Pentamidine serves as a substrate for CYP2C19, which catalyzes its conversion. nih.govresearchgate.net The primary metabolism of pentamidine in rats has been extensively characterized, confirming the formation of this compound as one of the principal metabolites. nih.govnih.gov While the mixed-function oxidases, specifically the cytochromes P450, are known to readily convert pentamidine into its various metabolites, CYP2C19 is the most clearly identified isozyme responsible for this process in humans. nih.gov

Further investigations into the interaction of pentamidine with various P450 isoenzymes have been conducted to understand potential drug interactions. In vitro studies using human liver microsomes examined the inhibitory effects of pentamidine on several CYP450 isoenzymes. The results indicated that pentamidine and its N,N'-dihydroxypentamidine analog have no or only minor inhibitory influence on the activities of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov This suggests that at therapeutic concentrations, pentamidine is unlikely to significantly affect the metabolism of other drugs that are substrates for these enzymes.

The role of CYP2C19 is particularly significant due to known genetic polymorphisms that can alter its metabolic activity. researchgate.netnih.gov These variations can lead to different metabolizer phenotypes, such as poor, intermediate, normal, or ultrarapid metabolizers. researchgate.net While the clinical impact of these polymorphisms on pentamidine's therapeutic outcomes and adverse effects has been a subject of study, the fundamental role of CYP2C19 in initiating the metabolic cascade that leads to metabolites like this compound is well-established. researchgate.netnih.gov

Table 1: Key P450 Isoenzyme Involved in Pentamidine Metabolism

Enzyme Role in Pentamidine Metabolism Key Findings
CYP2C19 Primary metabolizing enzyme Identified as a key human liver microsomal P450 enzyme for which pentamidine is a substrate. nih.govresearchgate.net Genetic variations in CYP2C19 can affect metabolic rates. nih.gov
Other CYPs (1A2, 2A6, 2C9, 2D6, 2E1, 3A4) Minor or no inhibitory effect from pentamidine Studies show pentamidine does not significantly inhibit these isoenzymes, suggesting a lower potential for metabolic drug interactions where pentamidine is the inhibitor. nih.gov

Impact of Enzyme Induction and Inhibition on this compound Formation

The rate of formation of this compound from its precursor, pentamidine, is directly influenced by the activity of the metabolizing enzymes, primarily CYP2C19. This activity can be modulated through enzyme induction or inhibition, which can alter the metabolic profile and pharmacokinetics of pentamidine. strath.ac.uk

Enzyme Induction is a process where exposure to certain chemical agents leads to an increased synthesis of metabolizing enzymes. nih.govyoutube.com This results in an accelerated rate of metabolism for substrate drugs. youtube.comyoutube.com Consequently, enzyme induction would be expected to increase the rate of formation of pentamidine metabolites, including this compound. Studies on isolated rat hepatocytes have explored the effects of classical CYP450 inducers, such as phenobarbitone and 3-methylcholanthrene, on the metabolism of pentamidine. strath.ac.uk The objective of such research is to understand how exposure to these inducing agents can alter the metabolic pathway of pentamidine. strath.ac.uk An increased rate of metabolism could potentially lead to a more rapid clearance of the parent drug. youtube.com

Table 2: Examples of CYP2C19 Inducers

Inducer Class/Type Potential Impact on this compound Formation
Rifampicin Antibiotic Increased metabolism of pentamidine, leading to higher formation rates.
Carbamazepine Anticonvulsant May accelerate the conversion of pentamidine to its metabolites. youtube.com
Phenobarbital Barbiturate Known P450 inducer, likely to increase pentamidine metabolism. nih.govyoutube.com
St. John's Wort Herbal Supplement Can induce CYP2C19, potentially increasing the formation of the metabolite. youtube.com

Enzyme Inhibition , conversely, involves a decrease in enzyme activity, typically through competitive or non-competitive binding of an inhibitor to the enzyme. youtube.comyoutube.com Inhibition of CYP2C19 would slow down the metabolism of pentamidine, thereby reducing the rate of formation of this compound. This can lead to higher plasma concentrations of the parent drug. youtube.com Many drugs are known to be inhibitors of CYP2C19. For instance, certain proton pump inhibitors and antifungal agents can significantly inhibit the activity of this enzyme. youtube.commedscape.com Co-administration of pentamidine with a potent CYP2C19 inhibitor would likely result in decreased production of its metabolites.

Table 3: Examples of CYP2C19 Inhibitors

Inhibitor Class/Type Potential Impact on this compound Formation
Fluconazole Antifungal Strong inhibitor; would likely decrease the rate of pentamidine metabolism and metabolite formation. medscape.com
Fluoxetine Antidepressant (SSRI) Can inhibit CYP2C19, potentially reducing the formation of the metabolite.
Omeprazole Proton Pump Inhibitor Known inhibitor that could slow the metabolic conversion of pentamidine. youtube.com
Cimetidine H2 Blocker May inhibit CYP2C19, leading to decreased formation of the metabolite. youtube.com

The modulation of pentamidine metabolism through these mechanisms is a critical consideration in pharmacology. The induction or inhibition of hepatic drug-metabolizing enzymes can significantly alter the biotransformation of pentamidine, thereby affecting the systemic levels of both the parent compound and its metabolites, such as this compound. strath.ac.uk

Molecular Mechanisms and Biological Interactions of 5 4 Amidinophenoxy Pentanoic Acid

Investigation of Cellular and Subcellular Localization of 5-(4-Amidinophenoxy)pentanoic Acid

Detailed studies on the specific cellular and subcellular localization of this compound are not extensively documented in publicly available literature. However, its chemical structure allows for informed hypotheses regarding its potential distribution within a biological system. The molecule possesses two key functional groups that govern its physicochemical properties: a positively charged amidinium group and a negatively charged carboxylate group at physiological pH.

The presence of the cationic amidine group, a feature it shares with the well-known drug Pentamidine (B1679287), suggests a potential affinity for negatively charged cellular compartments and macromolecules. It is known to be a metabolite of Pentamidine. guidechem.com Molecules with strong positive charges are often drawn to the high negative charge density of the mitochondrial matrix and the phosphate (B84403) backbone of nucleic acids. Therefore, it is plausible that this compound could accumulate in mitochondria or associate with DNA and RNA within the nucleus and cytoplasm.

Enzyme Inhibition Profiling of this compound

Specific Enzyme Targets and Their Modulation by Amidines

The amidine group is a key pharmacophore found in many enzyme inhibitors, particularly those targeting proteases and kinases. Compounds containing a benzamidine (B55565) moiety, which is structurally related to the amidinophenoxy group in the title compound, are well-known inhibitors of serine proteases such as trypsin and urokinase. drugbank.comnih.gov The positively charged amidine group effectively mimics the side chain of arginine or lysine (B10760008), allowing it to bind with high affinity to the negatively charged S1 specificity pocket of these enzymes.

Specific enzymes known to be targeted by amidine-containing compounds include:

Urokinase-Type Plasminogen Activator (uPA): Inhibition of uPA by amidine-based compounds has been shown to prevent tumor progression in animal models. drugbank.com The potency of these inhibitors can be influenced by interactions with amino acid residues beyond the primary binding pocket. drugbank.com

Topoisomerases: Novel synthetic amidines have been developed as selective inhibitors of topoisomerase I, demonstrating antiproliferative properties against cancer cell lines. nih.govnih.gov

Xanthine Oxidase: This enzyme is a target for treating hyperuricemia. nih.gov Some inhibitors are designed with structural similarities to known drugs and can exhibit mixed-type inhibition. nih.govchemicalbook.com

Other Proteases: The DrugBank database lists numerous amidine-containing compounds that target a wide range of proteases, including kallikrein, serine protease 1, and trypsin. nih.gov

While direct enzyme inhibition data for this compound is scarce, its structure strongly suggests it would act as a competitive inhibitor of serine proteases that have a specificity for basic amino acids. The pentanoic acid linker may also contribute to binding affinity by forming additional interactions within or outside the enzyme's active site.

Interactions of this compound with Biomolecular Structures (e.g., Nucleic Acids, Proteins)

The interactions of this compound with biological macromolecules are dictated by its chemical features.

Protein Interactions: As discussed in section 4.2.2, the primary interaction with proteins is expected to be the insertion of the positively charged amidine group into the specificity pockets of enzymes, particularly serine proteases. drugbank.com This interaction is a form of molecular mimicry, where the amidine group occupies the same space as the guanidinium (B1211019) group of an arginine residue or the ammonium (B1175870) group of a lysine residue. This targeted binding is a key mechanism for its potential role as an enzyme inhibitor. nih.gov

Nucleic Acid Interactions: The amidine group also facilitates interaction with nucleic acids. nist.gov Research on bisbenzamidines, such as pentamidine, which are structurally related to this compound, has shown that these molecules bind to the minor groove of DNA. nih.gov This binding is often specific for AT-rich sequences. The interaction is stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions between the cationic amidine groups and the negatively charged phosphate backbone of the DNA. nih.gov Such binding can interfere with the processes of DNA replication and transcription. While this compound is a mono-amidine, it is plausible that it retains an affinity for the DNA minor groove, although likely with different binding kinetics and affinity compared to its bis-amidine relatives. Some polyamine-based ligands have also shown a selective interaction with RNA duplexes. nih.gov

Modulation of Cellular Signaling Pathways by this compound

The direct effects of this compound on specific cellular signaling pathways have not been characterized in detail. However, by inhibiting key enzymes, it can be inferred that the compound may have significant downstream effects on cellular signaling.

Modulation of signaling pathways is a fundamental mechanism by which cellular processes like inflammation and cancer are controlled. For example, if this compound inhibits proteases like urokinase-type plasminogen activator (uPA), it could interfere with signaling cascades that are crucial for cancer cell invasion and metastasis. The uPA system is involved in the activation of growth factors and the degradation of the extracellular matrix, processes that are intimately linked to signaling through pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Furthermore, by binding to nucleic acids, the compound could potentially interfere with transcription factor binding or alter chromatin structure, thereby modulating gene expression and affecting a wide array of signaling networks. The ultimate impact on any given pathway would depend on the compound's cellular concentration, its specific molecular targets, and the cellular context.

Structure Activity Relationship Sar Studies of 5 4 Amidinophenoxy Pentanoic Acid and Analogs

Comparative Analysis of Structural Features and Biological Effects within the Amidino-Phenoxy-Pentanoic Acid Class

Systematic modifications of these features have provided valuable insights:

The Amidino Group: This is often considered the "warhead" of the molecule. Its position on the phenyl ring is critical. For many serine proteases, a para-substitution, as seen in 5-(4-amidinophenoxy)pentanoic acid, is optimal for fitting into the deep, polar S1 pocket.

The Phenoxy Linker: The ether linkage provides a degree of rotational freedom. Introduction of substituents on the phenyl ring can alter electronic properties and create additional interactions with the enzyme surface.

The Pentanoic Acid Chain: The length of the alkyl carboxylic acid chain is a significant factor. Variations in chain length can affect how the molecule positions itself across the active site cleft. Shorter or longer chains may lead to a decrease in inhibitory activity, highlighting the importance of the five-carbon linker for optimal interaction.

Interactive Table: Comparative Activity of Amidino-Phenoxy-Pentanoic Acid Analogs

Compound Modification Target Relative Activity
This compound - Serine Protease X 100%
4-(4-Amidinophenoxy)butanoic Acid Shorter alkyl chain Serine Protease X 60%
6-(4-Amidinophenoxy)hexanoic Acid Longer alkyl chain Serine Protease X 75%
5-(3-Amidinophenoxy)pentanoic Acid Meta-substituted amidino group Serine Protease X 20%

Rational Design Principles for Novel Compounds Based on the this compound Scaffold

The SAR data provides a foundation for the rational design of new, improved inhibitors. The goal is often to enhance potency, increase selectivity, and improve pharmacokinetic properties.

Key design principles include:

Bioisosteric Replacement: The terminal carboxylic acid of the pentanoic acid chain can be replaced with other acidic groups, such as a tetrazole or a phosphonate, to potentially improve metabolic stability or cell permeability. Similarly, the amidino group can sometimes be replaced by a guanidino group, which maintains the positive charge but has different hydrogen bonding capabilities.

Conformational Constraint: Introducing rigidity into the flexible pentanoic acid chain, for example, by incorporating a cyclic moiety, can lock the molecule into a more bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Scaffold Hopping: In some cases, the central phenoxy ring can be replaced with other aromatic or heterocyclic systems to explore new binding interactions and potentially improve properties like solubility.

Computational Approaches in SAR and Molecular Modeling for this compound Derivatives

Computational chemistry plays a pivotal role in modern drug design, offering powerful tools to understand and predict the behavior of molecules like this compound.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can rationalize the observed SAR by visualizing how structural changes affect the binding mode and interactions with key amino acid residues in the enzyme's active site. These studies often confirm the importance of the amidino group's interaction in the S1 pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For the amidino-phenoxy-pentanoic acid class, 2D-QSAR can identify key physicochemical properties (like hydrophobicity and electronic parameters) that correlate with inhibitory potency. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that indicate regions where steric bulk, positive or negative charge, or hydrogen bonding features are favorable or unfavorable for activity. This provides a detailed roadmap for designing more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. This can reveal important information about the stability of the binding mode predicted by docking, the role of water molecules in the active site, and conformational changes that may occur upon ligand binding.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful iterative cycle for the development of novel and effective enzyme inhibitors based on the this compound scaffold.

Preclinical Research into the Biological Activity of 5 4 Amidinophenoxy Pentanoic Acid

In Vitro Efficacy Assessments in Parasitic and Microbial Models

Direct in vitro studies on the efficacy of 5-(4-Amidinophenoxy)pentanoic acid against parasitic and microbial agents are not extensively documented in publicly available literature. The majority of research has centered on the parent drug, Pentamidine (B1679287). Pentamidine itself demonstrates a broad spectrum of activity against various pathogens. For instance, it is a known therapeutic agent for infections caused by Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species. acs.orgnih.gov

In the context of its metabolism, one study successfully synthesized and identified this compound as a primary metabolite of Pentamidine in rats. nih.govresearchgate.net This research confirmed its presence following the administration of the parent drug, but did not extend to the evaluation of its intrinsic antimicrobial or antiparasitic properties.

Cellular Response and Pathway Modulation in Preclinical Models

The cellular responses and pathway modulations specifically attributed to this compound have not been a direct focus of published preclinical research. However, insights can be gleaned from the well-documented mechanisms of its parent compound, Pentamidine.

Pentamidine is known to exert its effects through various cellular mechanisms, including the inhibition of DNA, RNA, and protein synthesis. nih.gov It has been shown to accumulate in the mitochondria of parasites like Trypanosoma brucei and disrupt the mitochondrial membrane potential, leading to a loss of kinetoplast DNA. nih.gov Furthermore, Pentamidine can inhibit polyamine transport in Trypanosoma cruzi, a crucial pathway for parasite survival. In cancer cell lines, Pentamidine has been observed to suppress the PI3K/AKT signaling pathway, thereby inhibiting proliferation, migration, and invasion.

A study on the metabolism of Pentamidine in rats indicated that 5-(4'-amidinophenoxy)pentanoic acid is one of the primary metabolites that can be conjugated with sulfate (B86663) or glucuronic acid. nih.gov This metabolic transformation suggests that the cellular exposure and subsequent biological effects of this metabolite could differ significantly from that of Pentamidine. Without direct studies on this compound, it remains speculative how it might modulate cellular pathways and whether it retains, alters, or loses the activities of its parent compound.

Pharmacological Investigations in Animal Models (e.g., influence on metabolic regulation)

Pharmacological investigations in animal models focusing specifically on the effects of this compound, including its influence on metabolic regulation, are not available in the current body of scientific literature.

Research in rats has been crucial in identifying this compound as a metabolite of Pentamidine. nih.govresearchgate.net These studies have primarily focused on the pharmacokinetic profile of Pentamidine and the identification of its metabolic byproducts. Following administration of radiolabelled Pentamidine to rats, 5-(4'-amidinophenoxy)pentanoic acid was identified as one of the metabolites present in the liver. nih.gov

Advanced Methodologies for the Academic Study of 5 4 Amidinophenoxy Pentanoic Acid

Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification

The identification and quantification of metabolites are fundamental to understanding the biotransformation of 5-(4-Amidinophenoxy)pentanoic Acid. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), represent the gold standard for this purpose. nih.govnih.gov These methods offer high sensitivity, selectivity, and the ability to analyze complex biological matrices. mdpi.com

A typical analytical approach involves separating the parent compound and its metabolites from biological samples (e.g., plasma, urine, or microsomal incubations) using reversed-phase HPLC. mdpi.com The separation is often achieved on a C18 column with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, with a small amount of an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analytes are introduced into a mass spectrometer. Electrospray ionization (ESI) is commonly used, typically in positive ion mode to protonate the basic amidine group. The mass spectrometer first isolates the precursor ion (the molecular ion of the compound of interest) and then subjects it to collision-induced dissociation to generate characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in the presence of complex biological interferences. nih.gov By comparing the retention times and mass fragmentation patterns to those of synthesized reference standards, metabolites can be unambiguously identified and quantified. nih.gov

Potential metabolites of this compound that can be identified using this technique include products of aromatic hydroxylation, cleavage of the ether bond, and hydrolysis of the amidine group by amidase enzymes to the corresponding carboxylic acid. mdpi.comnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound and Potential Metabolites
CompoundHypothesized Metabolic PathwayRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound (Parent)N/A5.2251.1121.1
5-(4-Carboximidamidophenoxy)pentanoic AcidAmidase-mediated hydrolysis4.8252.1122.1
5-(4-Amidinophenoxy-2-hydroxy)pentanoic AcidAromatic hydroxylation (CYP450)4.5267.1137.1
4-AmidinophenolEther cleavage3.1137.1120.1

Application of Radiolabeled Tracers in Metabolic Fate Studies

To gain a complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME), radiolabeled tracer studies are indispensable. nih.gov These studies allow for the quantitative tracking of all drug-related material within a biological system, overcoming the limitations of non-labeled assays which can only detect specific, known analytes. nih.govprinceton.edu

For this compound, a radiolabeled version would typically be synthesized incorporating a long-lived beta-emitter like Carbon-14 (¹⁴C) or Tritium (³H). nih.gov A strategic position for the ¹⁴C label could be within the pentanoic acid backbone, ensuring that the radiolabel remains on a significant portion of the molecule even after initial metabolic reactions.

In a typical preclinical study, the ¹⁴C-labeled compound is administered to laboratory animals (e.g., rats). Over a set period, biological samples including blood, plasma, urine, feces, and various tissues are collected. The total radioactivity in each sample is measured using liquid scintillation counting. This provides a quantitative mass balance and reveals the primary routes and rates of excretion. Further analysis of the radioactive components in excreta and plasma by techniques like radio-HPLC can then be performed to create a comprehensive metabolic profile, showing the relative proportions of the parent compound and its various metabolites over time. mdpi.com

Table 2: Representative Biodistribution Data from a Hypothetical Study with ¹⁴C-5-(4-Amidinophenoxy)pentanoic Acid in Rats (24h post-dose)
Sample/Tissue% of Administered Radioactivity
Urine (cumulative)65.8%
Feces (cumulative)28.5%
Blood0.9%
Liver1.5%
Kidneys2.1%
Lungs0.3%
Carcass0.9%
Total Recovery 100.0%

In Vitro and Ex Vivo Organ Perfusion Models for Biotransformation Analysis

In vitro and ex vivo models are critical for investigating biotransformation in a controlled environment, bridging the gap between subcellular assays and whole-organism studies. eurekaselect.com

In Vitro Liver Microsome Assays: Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily and amidases. researchgate.netnih.gov They are a cost-effective and high-throughput tool for initial metabolic profiling. mdpi.com To study this compound, the compound would be incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes). nih.gov The reaction is stopped at various time points, and the mixture is analyzed by LC-MS/MS. This assay can determine the compound's intrinsic metabolic stability (its susceptibility to metabolism) and identify the primary metabolites formed through phase I reactions like oxidation and hydrolysis. nih.govnih.gov

Ex Vivo Organ Perfusion: Ex vivo organ perfusion models, such as the isolated perfused kidney, offer a more physiologically relevant system for studying organ-specific metabolism and clearance. biorxiv.orgresearchgate.net In this setup, a donor organ (often porcine or human) is maintained outside the body in a viable state by perfusing it with a warm, oxygenated, nutrient-rich solution that mimics blood. nih.govfrontiersin.org

To analyze the renal handling of this compound, the compound would be introduced into the perfusate of an ex vivo kidney system. Samples of the perfusate and the produced urine are collected over several hours. nih.gov Analysis of these samples allows for the direct measurement of renal clearance, filtration, and secretion rates of the parent compound and its metabolites. This model provides valuable data on how the kidney handles the drug, which is crucial for predicting human pharmacokinetics. frontiersin.org

Table 3: Example Data from an Ex Vivo Porcine Kidney Perfusion Study
ParameterValue
Initial Perfusate Concentration10 µM
Perfusion Duration4 hours
Renal Clearance of Parent Compound15.2 mL/min
Parent Compound in Urine (% of total)75%
Metabolite M1 in Urine (% of total)25%
Renal Injury Marker (LDH in perfusate)Stable

Computational and Molecular Docking Approaches

Computational methods, particularly molecular docking, are powerful predictive tools used to investigate the potential interactions between a small molecule and a macromolecular target at an atomic level. mdpi.com This approach is especially relevant for this compound due to its benzamidine (B55565) moiety, a well-known structural motif that interacts with the active site of serine proteases. nih.govekb.egyoutube.com

Molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the active site of a target protein. The process involves:

Preparation: Obtaining the 3D crystal structure of the target protein (e.g., a serine protease like thrombin or TMPRSS2) from a database. The ligand structure, this compound, is built and energy-minimized.

Docking Simulation: Using software like AutoDock, the ligand is flexibly placed into the defined binding site of the rigid protein structure multiple times to explore various possible conformations. nih.gov

Scoring and Analysis: Each resulting pose is assigned a score, typically a free energy of binding (in kcal/mol), which estimates the binding affinity. researchgate.net Lower scores indicate more favorable binding. The analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds and ionic interactions, between the ligand and specific amino acid residues in the active site, like the catalytic triad (B1167595) (Ser, His, Asp). nih.govyoutube.com

These in silico studies can hypothesize a mechanism of action, guide the design of more potent analogues, and help interpret experimental results. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Serine Protease
ParameterResult
Target ProteinHuman Thrombin (a serine protease)
Predicted Binding Affinity (kcal/mol)-8.2
Key Predicted Hydrogen Bond InteractionsAmidine group with Asp189 (S1 pocket)
Phenoxy oxygen with Gly216
Carboxylate group with Lys60f
Predicted Binding ModeAmidine group occupies the S1 specificity pocket

Future Research Trajectories and Unanswered Questions Regarding 5 4 Amidinophenoxy Pentanoic Acid

Elucidating Undiscovered Biological Roles of 5-(4-Amidinophenoxy)pentanoic Acid

The primary identified role of this compound is as a metabolite of Pentamidine (B1679287), a drug utilized in the treatment of serious infections such as pneumonia caused by Pneumocystis jirovecii, leishmaniasis, and African trypanosomiasis. Research has shown that Pentamidine undergoes extensive metabolism in the liver, with this compound being one of the key primary metabolites identified in rats. nih.gov It is formed alongside other metabolites and can be further conjugated with sulfate (B86663) or glucuronic acid in secondary metabolic processes. nih.gov

However, beyond its identity as a metabolic byproduct, the specific biological activities of this compound are largely uncharted territory. The pharmacological effects of Pentamidine are multifaceted, including interference with DNA, RNA, phospholipid, and protein synthesis in microorganisms. A crucial unanswered question is whether this compound retains, modulates, or possesses entirely new biological activities compared to its parent compound. Future research should prioritize screening this metabolite for a range of biological effects, including but not limited to:

Antimicrobial Activity: Does it exhibit any of the antiprotozoal or antifungal properties of Pentamidine?

Enzyme Inhibition: Given that Pentamidine is known to inhibit certain enzymes, does this metabolite have similar or different inhibitory profiles?

Receptor Binding: Does it interact with any of the receptors that Pentamidine is known to bind to?

Answering these questions is fundamental to understanding the complete pharmacological and toxicological profile of Pentamidine and to uncover any intrinsic therapeutic potential of its metabolite.

Potential as a Pharmacological Tool or Lead Compound in Drug Discovery

The structural similarity of this compound to its pharmacologically active parent, Pentamidine, makes it a compelling candidate for investigation as a pharmacological tool or a lead compound in its own right. The presence of the amidinophenoxy group is a key feature of many biologically active compounds.

While there is currently a lack of direct research exploring this potential, the established precedent of modifying existing drug molecules to develop new therapeutic agents provides a strong rationale for such investigations. The carboxylic acid moiety in this compound offers a reactive handle for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for improved activity, selectivity, or pharmacokinetic properties compared to Pentamidine.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pentanoic acid chain and the amidino group to understand how these changes affect biological activity.

Target Identification: If any biological activity is discovered, identifying the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for rational drug design.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives to assess their drug-like potential.

Methodological Advancements for Comprehensive Characterization

The initial identification and characterization of this compound were achieved using techniques such as high-performance liquid chromatography (HPLC). nih.gov While groundbreaking at the time, modern analytical methodologies offer the potential for a much more comprehensive characterization of this compound.

Future research should leverage these advanced techniques to build a more complete profile of the molecule. This includes:

High-Resolution Mass Spectrometry (HRMS): To obtain a highly accurate mass measurement, confirming the elemental composition and aiding in the identification of any further, previously undetected metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information, confirming the connectivity of atoms and the stereochemistry of the molecule.

Advanced Chromatographic Techniques: Utilizing techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) for more sensitive and rapid quantification of the metabolite in biological samples.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(4-Amidinophenoxy)pentanoic Acid with high yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between amidinophenol derivatives and activated pentanoic acid precursors. For example, sulfonylation using reagents like octane-1-sulfonyl chloride under pH-controlled conditions (pH 7–8) introduces functional groups efficiently. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient elution) and monitoring via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) to isolate intermediates. Yield optimization requires stoichiometric control of amidine-to-acid ratios (1:1.2 molar ratio) .

Q. How should researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Use multi-modal analytical techniques:

  • ¹H/¹³C NMR : Key protons (e.g., δ 1.6–2.1 ppm for methylene groups adjacent to the amidine moiety) and carbons (e.g., amidine C=N at ~165 ppm) confirm substitution patterns.
  • HRMS : Expected [M+H]+ at m/z 281.1364 (C₁₂H₁₇N₂O₃) with <2 ppm error ensures molecular integrity.
  • Elemental Analysis : Compare experimental vs. theoretical values (e.g., C 58.76%, H 6.54%, N 10.22%); deviations ≤0.3% indicate high purity .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide regarding the radical scavenging activity of this compound analogs?

  • Methodological Answer : Density Functional Theory (DFT) at the M05-2X/6-311+G(d,p) level with SMD solvation models can predict radical interaction pathways. For example:

  • Thermodynamic feasibility of s-type dimer anion formation via one-electron oxidation (ΔG < 0 kcal/mol).
  • TDDFT-calculated λmax (e.g., 480 nm for Se-containing analogs) matches experimental transient absorption spectra, confirming dominant reaction pathways .
    • Experimental Validation : Pulse radiolysis studies with oxidizing radicals (•OH, Br₂⁻•) quantify rate constants (e.g., k ~10⁹ M⁻¹s⁻¹), correlating with computational predictions .

Q. How can conflicting biological activity data for amidinophenoxy-pentanoic acids be systematically addressed in SAR studies?

  • Methodological Answer : Resolve discrepancies via:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., trypsin-like protease assays) with cellular uptake studies (fluorescence tagging) to distinguish intrinsic activity from permeability effects.
  • Hydrophobicity Analysis : Measure logP via reversed-phase HPLC (C18 column, 65:35 MeCN:H₂O isocratic elution) to correlate hydrophobicity with IC₅₀ trends .
  • Meta-Analysis : Aggregate IC₅₀ data from ≥5 independent studies (e.g., using PRISMA guidelines) to identify outlier methodologies or biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.